molecular formula C14H15N5 B11221461 2-(2-Methylpropyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Methylpropyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11221461
M. Wt: 253.30 g/mol
InChI Key: APRSOXHVVAINCR-UHFFFAOYSA-N
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Description

4-[2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that features a triazolopyrimidine core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-mediated synthesis. This method’s efficiency and eco-friendliness make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce halogenated compounds.

Scientific Research Applications

4-[2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

2-(2-methylpropyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H15N5/c1-10(2)9-13-17-14-16-8-5-12(19(14)18-13)11-3-6-15-7-4-11/h3-8,10H,9H2,1-2H3

InChI Key

APRSOXHVVAINCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC=NC=C3

Origin of Product

United States

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